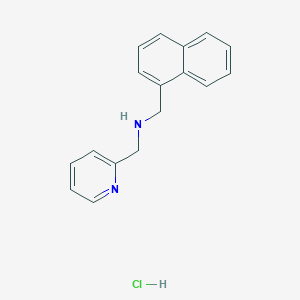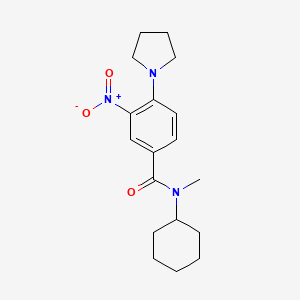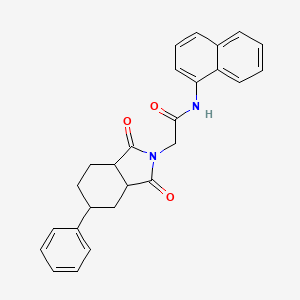![molecular formula C22H20N2O2 B4177383 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)propanamide](/img/structure/B4177383.png)
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)propanamide
Descripción general
Descripción
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)propanamide, commonly known as OBI-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OBI-1 belongs to the class of compounds known as protease inhibitors and has been found to inhibit the activity of several proteases, including thrombin, factor XIa, and factor Xa.
Aplicaciones Científicas De Investigación
OBI-1 has been extensively studied for its potential therapeutic applications in the treatment of bleeding disorders. It has been found to be a potent inhibitor of thrombin, factor XIa, and factor Xa, which are all involved in the coagulation cascade. OBI-1 has been shown to be effective in the treatment of hemophilia, a genetic disorder characterized by a deficiency in clotting factors. In preclinical studies, OBI-1 has been found to be effective in reducing bleeding episodes in hemophilic animals.
Mecanismo De Acción
OBI-1 acts as a competitive inhibitor of thrombin, factor XIa, and factor Xa. It binds to the active site of these proteases and prevents them from cleaving their substrates, which are involved in the coagulation cascade. By inhibiting these proteases, OBI-1 prevents the formation of blood clots and reduces the risk of bleeding.
Biochemical and Physiological Effects:
OBI-1 has been found to be well-tolerated in preclinical studies. It has a half-life of approximately 2 hours and is eliminated primarily through renal excretion. OBI-1 has been shown to reduce bleeding episodes in hemophilic animals and has the potential to be an effective treatment for bleeding disorders in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of OBI-1 is its potent inhibitory activity against thrombin, factor XIa, and factor Xa. This makes it a valuable tool for studying the coagulation cascade and the role of these proteases in hemostasis. However, one limitation of OBI-1 is its short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of OBI-1. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of OBI-1 as a treatment for other bleeding disorders, such as von Willebrand disease. Additionally, further studies are needed to determine the optimal dosing and administration of OBI-1 in humans.
Propiedades
IUPAC Name |
2-(2-oxobenzo[cd]indol-1-yl)-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15(21(25)23-14-13-16-7-3-2-4-8-16)24-19-12-6-10-17-9-5-11-18(20(17)19)22(24)26/h2-12,15H,13-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBDQHMUKQCBFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)N2C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1'-allyl-2-amino-2',4'-dioxo-1',4'-dihydro-2'H-spiro[chromene-4,3'-chromeno[4,3-b]pyrrole]-3-carboxylate](/img/structure/B4177304.png)
![3,5-dimethoxy-N-{[1-(3-pyridinylsulfonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B4177307.png)
![7-(2-fluorophenyl)-5-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4177311.png)

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-isopropylphenyl)propanamide](/img/structure/B4177328.png)

![N-{1-[4-allyl-5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methoxybenzamide](/img/structure/B4177347.png)
![N-(4-{4-allyl-5-[(1-{[(3-nitrophenyl)amino]carbonyl}propyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B4177354.png)
![N-cyclohexyl-N-methyl-5-nitro-2-[(2-phenylethyl)amino]benzamide](/img/structure/B4177356.png)
![7-oxo-N-(4-phenoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4177364.png)
![4-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propyl]amino}-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4177375.png)

![2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(4-methylbenzyl)acetamide](/img/structure/B4177403.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-(1-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4177418.png)